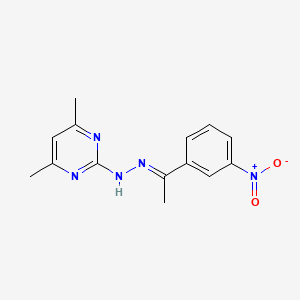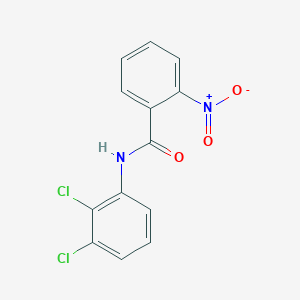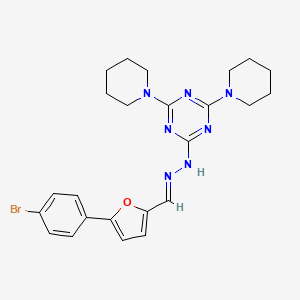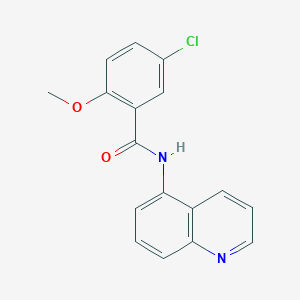![molecular formula C17H15NO3 B5785730 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5785730.png)
2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various physiological and pathological processes.
作用機序
2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione inhibitor VIII inhibits the activity of this compound by binding to the ATP-binding site of the enzyme. This compound is a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, gene expression, and cell proliferation. Inhibition of this compound activity leads to the modulation of downstream signaling pathways, such as the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway.
Biochemical and Physiological Effects
This compound inhibitor VIII has been shown to have various biochemical and physiological effects. It has been shown to increase glycogen synthesis in skeletal muscle cells, promote neurite outgrowth in neuronal cells, and inhibit the proliferation of cancer cells. This compound inhibitor VIII has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione inhibitor VIII is its potency and specificity for this compound. It has been shown to be more potent and selective than other this compound inhibitors, such as lithium and SB-216763. However, one of the limitations of this compound inhibitor VIII is its solubility in aqueous solution, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the use of 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione inhibitor VIII in scientific research. One potential direction is the development of more potent and selective this compound inhibitors for therapeutic use in neurodegenerative diseases, cancer, and other pathological conditions. Another direction is the investigation of the role of this compound in other biological processes, such as autophagy, apoptosis, and circadian rhythms. Finally, the use of this compound inhibitor VIII in combination with other drugs or therapies may provide new avenues for the treatment of various diseases.
合成法
The synthesis of 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione inhibitor VIII involves the reaction of 3-methylphenol with epichlorohydrin to form 2-(3-methylphenoxy)propanol, which is then reacted with phthalic anhydride to obtain this compound. The yield of the synthesis is approximately 60%.
科学的研究の応用
2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione inhibitor VIII has been used extensively in scientific research to investigate the role of this compound in various biological processes. It has been shown to inhibit this compound activity in vitro and in vivo, leading to the modulation of downstream signaling pathways. This compound inhibitor VIII has been used to study the role of this compound in neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been used to investigate the role of this compound in cancer, diabetes, and inflammation.
特性
IUPAC Name |
2-[2-(3-methylphenoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-5-4-6-13(11-12)21-10-9-18-16(19)14-7-2-3-8-15(14)17(18)20/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAANELNOXXKQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794344 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide](/img/structure/B5785652.png)

![N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5785657.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B5785659.png)


![4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5785687.png)

![2-(3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5785700.png)
![7-(4-methoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5785708.png)

![N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5785721.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5785723.png)
